2,3,4-Trihydroxypentanoic acid

Description

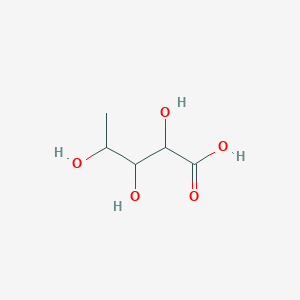

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

2,3,4-trihydroxypentanoic acid |

InChI |

InChI=1S/C5H10O5/c1-2(6)3(7)4(8)5(9)10/h2-4,6-8H,1H3,(H,9,10) |

InChI Key |

CHUMGDDVFASTDV-UHFFFAOYSA-N |

SMILES |

CC(C(C(C(=O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(=O)O)O)O)O |

Origin of Product |

United States |

Stereochemical Considerations in 2,3,4 Trihydroxypentanoic Acid Research

Theoretical Aspects of Stereoisomerism for 2,3,4-Trihydroxypentanoic Acid

The structure of this compound contains three chiral carbons (at positions C2, C3, and C4). According to the 2^n rule, where 'n' is the number of chiral centers, the molecule can theoretically exist as a maximum of 2³ or eight stereoisomers. doubtnut.comkg.ac.rs These eight stereoisomers comprise four pairs of enantiomers. kg.ac.rsresearchgate.net

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.com For example, the (2R, 3R, 4R) stereoisomer and the (2S, 3S, 4S) stereoisomer are enantiomers. In contrast, the (2R, 3R, 4R) stereoisomer is a diastereomer of six other stereoisomers, such as (2S, 3R, 4R). kg.ac.rsresearchgate.netmasterorganicchemistry.com The relationships between these stereoisomers can be visualized using graphical representations like octagonal stereoisograms, which place enantiomeric pairs at opposite vertices. kg.ac.rsresearchgate.net

| Number of Chiral Centers | Maximum Number of Stereoisomers | Number of Enantiomeric Pairs | Number of Diastereomers per Isomer |

|---|---|---|---|

| 3 | 8 | 4 | 6 |

Identification and Separation of Enantiomers and Diastereomers

The separation and identification of the various stereoisomers of this compound and its derivatives are critical for studying their individual properties. Since enantiomers possess identical physical properties like melting point, boiling point, and solubility, their separation (a process known as resolution) is particularly challenging. byjus.commsu.edu

A common strategy for separating enantiomers involves converting them into a mixture of diastereomers by reacting the racemic mixture with a single, pure enantiomer of another chiral compound (a resolving agent). msu.edulibretexts.org The resulting diastereomers have different physical properties and can be separated by conventional techniques such as fractional crystallization or chromatography. byjus.comlibretexts.org

For the analysis and separation of stereoisomers of related compounds, various chromatographic techniques have proven effective.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. plos.org For instance, the enantiomers of a derivative, (2S,4S)-2,4,5-trihydroxypentanoic acid 4,5-acetonide methyl ester, were successfully analyzed using a Chiralcel OC column. orgsyn.org

Supercritical Fluid Chromatography (SFC): Chiral SFC has been shown to be an efficient method for the analysis of stereoisomers of γ-lactone derivatives synthesized from trihydroxyhexanoic acid, often providing shorter analysis times than HPLC. plos.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used to confirm the identity of synthesized reference compounds for comparison with biologically produced molecules, such as in the identification of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid. researchgate.netrsc.org

| Technique | Application Example | Reference |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Analysis of stereoisomers of γ-lactone derivatives and (2S,4S)-2,4,5-trihydroxypentanoic acid 4,5-acetonide methyl ester. | plos.orgorgsyn.org |

| Chiral Supercritical Fluid Chromatography (SFC) | Efficient separation of stereoisomers of γ-lactone derivatives from trihydroxyhexanoic acid. | plos.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmation of the identity of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid by comparison with a synthetic standard. | researchgate.netrsc.org |

| Fractional Crystallization | General method used to separate diastereomeric salts formed during enantiomer resolution. | byjus.comlibretexts.org |

Impact of Stereochemistry on Biological and Chemical Transformations

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound significantly influences its reactivity and biological function. The interaction of these molecules with other chiral entities, such as enzymes or receptors, is highly stereospecific.

Biological Transformations: A notable example is the discovery of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid as a fluorometabolite produced by the soil bacterium Streptomyces sp. MA37. researchgate.netrsc.org The biosynthesis of this specific stereoisomer is highly controlled. It is formed through the NAD+-dependent oxidation of 5-fluoro-5-deoxy-D-ribose into a lactone, which is then hydrolyzed. researchgate.netrsc.orgacs.orgnih.gov This demonstrates that biological systems can produce a single, specific stereoisomer from a pool of potential candidates. The stereochemistry of related compounds can also dictate their biological effects; for instance, the (+)-enantiomer of usnic acid shows more potent antimicrobial activity, while the (-)-enantiomer has different biological properties. skemman.is

Chemical Transformations: In chemical synthesis, the stereochemistry of the starting materials and catalysts dictates the stereochemical outcome of the reaction. lumenlearning.com

Aldol (B89426) Reactions: Enzyme-catalyzed aldol reactions are known for their ability to create new carbon-carbon bonds with high stereocontrol, producing up to two new stereocenters with high enantiomeric and diastereomeric excess. pnas.org The synthesis of chiral organofluorines has been achieved using aldolase-catalyzed reactions with fluoropyruvate, yielding stereo-enriched products. escholarship.org

Asymmetric Hydrogenation: In the synthesis of β-hydroxy α-amino acids, the reduction of a precursor can be guided by a chiral catalyst to produce a specific stereoisomer through a process called dynamic kinetic resolution. renyi.hu

Substrate Control: The stereochemistry of a reactant can direct the formation of a specific product stereoisomer. For example, the hydroxylation of trans-crotonic acid yields threo-2,3-dihydroxybutanoic acid, while the cis-isomer gives the erythro diastereomers. byjus.com This principle highlights how the existing stereocenters in a molecule can influence the creation of new ones.

Synthetic Methodologies for 2,3,4 Trihydroxypentanoic Acid and Analogues

Chemical Synthesis Approaches

The initial approaches to synthesizing 2,3,4-trihydroxypentanoic acid and its analogues often result in racemic mixtures, which are 50:50 mixtures of two enantiomers. ardena.com While in the past, the separation of these enantiomers was technically challenging, advancements have made the production of single enantiomers more feasible. ardena.com

One notable racemic synthesis involves the use of 3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid derivatives. These are prepared through a regioselective hetero Diels-Alder reaction between arylnitroso compounds and sorbic acid. Subsequent modifications, including dihydroxylation of the double bond and cleavage of the N-O bond, yield derivatives of 2,3,4-trihydroxyhexanoic acid. plos.org These precursors can then be used to form chiral lactones. Since the initial oxazine (B8389632) is a racemic mixture, the resulting dihydroxy derivative and the final lactone are also formed as a mixture of enantiomers. plos.org

Another strategy for creating racemic precursors involves the reduction of azlactone derivatives. For instance, racemic phenylalanine methyl ester derivatives have been synthesized by reducing the corresponding azlactones with magnesium in methanol (B129727). ut.ac.ir These racemic esters can then serve as versatile starting materials for the synthesis of other chiral molecules. ut.ac.ir

The synthesis of racemic 1-deoxymannojirimycin (B1202084) (DMJ) and 1,4-dideoxymannojirimycin has been achieved through key enamide ester intermediates. These are obtained by converting cis-4,5-dihydroxylated δ-valerolactam derivatives into enol phosphates, followed by a palladium-catalyzed methoxycarbonylation. researchgate.net Further chemical transformations, such as stereocontrolled catalytic hydrogenation, lead to the racemic final products. researchgate.net Although this method initially produces a racemic mixture, it is designed to allow for subsequent resolution to obtain the individual enantiomers. researchgate.net

To overcome the need for resolving racemic mixtures, significant effort has been dedicated to developing enantioselective and diastereoselective synthetic methods. These strategies aim to produce a single desired stereoisomer directly.

Chiral auxiliaries and catalysts are instrumental in guiding the stereochemical outcome of a reaction. One approach to obtaining enantiopure compounds is through diastereomeric resolution, where a racemic mixture is reacted with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated. For example, racemic phenylalanine methyl ester derivatives have been resolved using (2R,3R)-tartaric acid to selectively crystallize one diastereomeric salt, leading to the isolation of the desired L-enantiomer. ut.ac.ir

Catalyst-mediated synthesis offers a more direct route to enantiopure products. For instance, the diastereodivergent synthesis of cyclopropanated 4-hydroxypipecolic acid derivatives utilizes a highly enantioselective lipase-catalyzed kinetic resolution as a key step. researchgate.net This enzymatic resolution separates the enantiomers of a key intermediate, which is then carried forward to the final products with high optical purity. researchgate.net

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. This approach has been successfully applied to the synthesis of various chiral compounds. For example, the synthesis of both enantiomers of fagomine (B1671860) and 4-hydroxypipecolic acid starts with a racemic 4-hydroxytetrahydropyridine derivative. This racemate is then resolved through an enzyme-catalyzed esterification using lipases, which selectively acylate one enantiomer, allowing for the separation of both the ester and the remaining alcohol with high enantiomeric excess. researchgate.net

Aldolases, a class of enzymes that form carbon-carbon bonds, have also been employed in the synthesis of chiral organofluorine compounds. escholarship.org Type II pyruvate (B1213749) aldolases from the HpcH family have been shown to accept fluoropyruvate as a substrate, enabling the synthesis of fluorinated products with high stereoselectivity. escholarship.org This biocatalytic approach provides a sustainable method for accessing complex organofluorines. escholarship.org

Enantioselective and Diastereoselective Synthesis Strategies

Chiral Auxiliary and Catalyst-Mediated Synthesis

Synthesis of Structurally Modified Analogues and Derivatives

The introduction of fluorine into organic molecules can significantly alter their biological properties. A notable fluorinated analogue is (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), which has been identified as a natural fluorometabolite from the soil bacterium Streptomyces sp. MA37. rsc.org

The biosynthesis of 5-FHPA in Streptomyces sp. MA37 has been elucidated. The process begins with 5-fluoro-5-deoxy-D-ribose (5-FDR). An NAD+-dependent dehydrogenase, FdrC, oxidizes 5-FDR to a 5-fluoro-5-deoxy-lactone, which then undergoes hydrolysis to yield 5-FHPA. rsc.org To confirm the structure of the natural product, a reference sample of 5-FHPA was chemically synthesized. rsc.org

The chemical synthesis of fluorinated analogues often involves specialized reagents and techniques. For instance, the solid-phase synthesis of a library of derivatives can be achieved by using fluorinated building blocks. In one example, 6-fluoronicotinic acid or 4-fluoro-3-nitrobenzoic acid were used to introduce fluorine into the final molecules. plos.org The synthesis involved the in situ generation of nitroso dienophiles which then reacted with sorbic acid in a hetero Diels-Alder reaction. plos.org

Enzymatic methods have also been developed for the synthesis of fluorinated trihydroxypentanoic acid derivatives. Aldolase-catalyzed reactions using fluorinated substrates can produce chiral organofluorines. escholarship.org For example, the reaction of fluoropyruvate with an appropriate aldehyde catalyzed by an aldolase (B8822740) can lead to the formation of compounds like (2S,3R,4R)-2-fluoro-3,4,5-trihydroxypentanoate. escholarship.org

Synthesis of Lactone and Ester Forms

The synthesis of this compound and its derivatives, such as lactones and esters, often involves multi-step procedures starting from readily available chiral precursors like carbohydrates. These methodologies allow for precise control over the stereochemistry of the final product.

A common strategy for creating the lactone form involves the oxidation of a suitable carbohydrate precursor. For instance, the synthesis of 2,3-O-Isopropylidene-D-ribono-1,4-lactone can be achieved from D-ribose. vulcanchem.com This process typically involves protection of the hydroxyl groups, followed by oxidation to form the lactone ring. vulcanchem.com A similar approach has been used in the synthesis of the fluorinated analogue, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, where 2,3-O-Isopropylidene-D-ribono-1,4-lactone serves as a key intermediate. vulcanchem.comrsc.org The lactone is formed from 2,3-O-Isopropylidene-D-ribose using potassium carbonate and iodine. vulcanchem.com Subsequent steps would involve deprotection to yield the desired trihydroxypentanoic acid lactone.

The synthesis of ester forms, such as the methyl ester, has been demonstrated through a detailed procedure starting from D-xylose to produce (2S,4S)-2,4,5-Trihydroxypentanoic acid 4,5-acetonide methyl ester. orgsyn.org This synthetic route involves several key transformations:

Bromine oxidation of D-xylose in the presence of potassium carbonate to form the corresponding aldonic acid. orgsyn.org

Acetylation of the hydroxyl groups using acetic anhydride. orgsyn.org

Hydrogenation using Raney-Ni as a catalyst, which results in the stereoselective reduction of an unsaturated lactone intermediate to afford Di-O-acetyl-3-deoxy-D-arabino-1,4-lactone. orgsyn.org

Methanolysis and Acetonide Formation : The diacetate is treated with methanol and p-toluenesulfonic acid, followed by the addition of 2,2-dimethoxypropane (B42991) to yield the final product, (2S,4S)-2,4,5-Trihydroxypentanoic acid 4,5-acetonide methyl ester. orgsyn.org

This method highlights a pathway to an esterified and protected analogue of trihydroxypentanoic acid, which can be a versatile intermediate for further chemical modifications. orgsyn.orgresearchgate.net

Table 1: Key Intermediates and Products in Lactone and Ester Synthesis

| Compound Name | Starting Material | Key Reagents | Form | Reference |

|---|---|---|---|---|

| 2,3-O-Isopropylidene-D-ribono-1,4-lactone | D-ribose | Acetone, K₂CO₃, Iodine | Lactone | rsc.org, vulcanchem.com |

| (2S,4S)-2,4,5-Trihydroxypentanoic acid 4,5-acetonide methyl ester | D-xylose | Bromine, Acetic anhydride, Raney-Ni, Methanol, 2,2-Dimethoxypropane | Ester | orgsyn.org |

| Tri-O-acetyl-D-xylono-1,4-lactone | D-xylose | Potassium carbonate, Bromine, Acetic anhydride | Lactone | orgsyn.org |

Strategies for Isotope Labeling in Research

Isotope labeling is an indispensable tool in research for elucidating metabolic pathways, reaction mechanisms, and for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comresearchgate.net For a polyhydroxy acid like this compound, several strategies for incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be employed. symeres.com

One primary method involves the synthesis of the target molecule using commercially available precursors that already contain the desired isotope. symeres.com This approach allows for the precise placement of labels within the molecule's carbon skeleton or at specific functional groups. For structurally related compounds like sugar acids, specific labeling patterns have been achieved synthetically. For example, a regioselective synthesis has been developed for 1,3,5-¹³C₃ and 2,4-¹³C₂-labeled 2-deoxyribonolactones. nih.gov These labeled lactones serve as precursors for ¹³C-enriched DNA oligonucleotides, significantly enhancing the sensitivity of ¹³C-NMR measurements. nih.gov A similar synthetic strategy could be adapted for this compound, starting with appropriately labeled carbohydrate precursors to achieve specific ¹³C enrichment.

Another powerful technique is chemical isotope labeling, often used in metabolomics for quantitative analysis. mdpi.com This method involves derivatizing the analyte with a reagent that exists in both a light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopic form. researchgate.netmdpi.com For instance, the carboxylic acid group of this compound could be derivatized. When a sample labeled with the light reagent is mixed with an internal standard labeled with the heavy reagent, the relative signal intensities in the mass spectrum allow for precise quantification. mdpi.com This approach overcomes matrix effects and improves the accuracy of concentration measurements in complex biological samples. researchgate.net

For NMR studies of large biomolecules, selective labeling with ¹³C and/or deuterium is crucial. unl.pt In biosynthetic approaches where a microorganism is used to produce the target compound, isotopically labeled nutrients like D-[¹³C]glucose or ¹⁵NH₄Cl can be supplied in the growth medium. unl.pt This results in the incorporation of the stable isotopes throughout the molecule. For more targeted labeling, specifically labeled biosynthetic precursors can be added to the culture. unl.pt For example, α-keto acids are efficient precursors for labeling the side chains of certain amino acids and could potentially be adapted for the biosynthesis of other labeled organic acids. unl.pt

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-O-Isopropylidene-D-ribono-1,4-lactone |

| (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid |

| D-ribose |

| Potassium carbonate |

| Iodine |

| (2S,4S)-2,4,5-Trihydroxypentanoic acid 4,5-acetonide methyl ester |

| D-xylose |

| Bromine |

| Acetic anhydride |

| Raney-Ni |

| Methanol |

| p-Toluenesulfonic acid |

| 2,2-Dimethoxypropane |

| Tri-O-acetyl-D-xylono-1,4-lactone |

| Di-O-acetyl-3-deoxy-D-arabino-1,4-lactone |

| Triethylamine |

| Deuterium |

| Carbon-13 |

| Nitrogen-15 |

| 2-deoxyribonolactone |

| D-[¹³C]glucose |

| ¹⁵NH₄Cl |

Biosynthesis and Metabolic Pathways of 2,3,4 Trihydroxypentanoic Acid

Natural Occurrence and Distribution

2,3,4-Trihydroxypentanoic acid and its derivatives are naturally occurring compounds found in various biological systems, ranging from soil bacteria to plants. Their discovery has often been linked to the exploration of novel metabolic pathways and natural products.

Discovery in Microorganisms (e.g., Streptomyces sp. MA37)

The fluorinated derivative of this compound, specifically (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), was identified as a new fluorometabolite produced by the soil bacterium Streptomyces sp. MA37. researchgate.netrsc.orgnih.gov This bacterium, isolated from a soil sample in Ghana, was found to produce a variety of unidentified fluorometabolites in addition to the more common fluoroacetate (B1212596) (FAc) and 4-fluorothreonine (B18676) (4-FT). nih.gov The presence of 5-FHPA in the fermentation broth was confirmed through detailed analysis, including 19F-NMR and GC-MS, which matched a synthesized reference compound. researchgate.netrsc.org This discovery highlighted the existence of a novel fluorometabolite pathway in this microorganism. researchgate.netrsc.orgnih.gov The fluorinated form has also been reported in Streptomyces calvus. vulcanchem.comnih.govresearchgate.net

Identification in Plants (e.g., Carissa spinarum)

Derivatives of this compound have also been isolated from plant sources. In a study on the leaves of Carissa spinarum, a medicinal plant used in Ethiopia, a complex compound was isolated and characterized. dovepress.comnih.gov Using spectroscopic techniques, the most probable structure of this isolated compound was determined to be 5-(2',3',4',6'-tetrahydroxy-5'-methoxycyclohexyloxy)-2,3,4-trihydroxypentanoic acid. dovepress.comnih.govresearchgate.net

Another derivative, 5-(3"-(3', 4'-dihydroxyphenyl) acryloyloxy)-2, 3, 4-trihydroxypentanoic acid, also known as 5-caffeoyl-2,3,4-trihydroxypentanoic acid, was isolated from the seeds of Solanum incanum L. google.comwipo.int The structure of this new naturally occurring phenolic acid was determined using physical and spectral data. google.comwipo.int

Occurrence in Other Biological Systems (non-human, non-toxicological)

Beyond its initial discovery in Streptomyces sp. MA37, the fluorinated derivative, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, has also been reported in Streptomyces calvus. vulcanchem.comnih.govresearchgate.net S. calvus is another soil bacterium known for producing the fluorine-containing antibiotic, nucleocidin. researchgate.net The identification of 5-FHPA in this species further expands the known distribution of this specific fluorometabolite among actinomycete bacteria. researchgate.net

Table 1: Natural Sources of this compound and Its Derivatives

| Compound Name | Natural Source | Organism Type |

| (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid | Streptomyces sp. MA37 | Bacterium |

| (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid | Streptomyces calvus | Bacterium |

| 5-(2',3',4',6'-tetrahydroxy-5'-methoxycyclohexyloxy)-2,3,4-trihydroxypentanoic acid | Carissa spinarum | Plant |

| 5-caffeoyl-2,3,4-trihydroxypentanoic acid | Solanum incanum | Plant |

Precursors and Biosynthetic Intermediates

The formation of this compound is closely linked to carbohydrate metabolism, particularly involving pentose (B10789219) sugars. The biosynthetic pathway has been studied in detail for its fluorinated analogue in microorganisms.

Role of Pentoses and Related Carbohydrates in Formation

Pentose sugars serve as fundamental precursors for the carbon skeleton of this compound. Research has shown that pentoses like xylose can be converted into trihydroxypentanoic acid derivatives. rsc.orgresearchgate.net For example, the formation of 2,4,5-trihydroxypentanoic acid from xylose can occur through the intramolecular Cannizzaro reaction of 3-deoxyxylosone. researchgate.net In laboratory syntheses designed to mimic biological processes, D-ribose is a common starting material for creating the fluorinated version of the acid, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid. rsc.org This highlights the structural relationship between pentoses and the final acid product.

Involvement of Specific Fluorinated Precursors (e.g., 5-fluoro-5-deoxy-D-ribose)

The biosynthesis of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) in Streptomyces sp. MA37 provides a clear example of a specific metabolic pathway. researchgate.netnih.gov It was demonstrated that the exogenous addition of 5-fluoro-5-deoxy-D-ribose (5-FDR) to cell-free extracts of Streptomyces sp. MA37 served as an intermediate for a range of fluorometabolites, including 5-FHPA. researchgate.netrsc.orgnih.gov

Bioinformatics analysis identified a specific gene cluster, the fdr cluster, which encodes the pathway for 5-FHPA biosynthesis. researchgate.netnih.gov This pathway represents a branch from the main fluorometabolite route that produces fluoroacetate and 4-fluorothreonine. nih.gov A key enzyme in this pathway, FdrC, is a NAD+-dependent dehydrogenase. researchgate.netrsc.org FdrC catalyzes the oxidation of 5-FDR to 5-fluoro-5-deoxy-δ-ribono-γ-lactone (5-FRL). nih.gov This lactone is then hydrolyzed to yield the final product, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid. researchgate.netrsc.orgnih.gov The discovery of this pathway confirmed the existence of a new route in fluorometabolite biosynthesis. rsc.org

Table 2: Biosynthetic Pathway of (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic Acid in Streptomyces sp. MA37

| Step | Precursor/Intermediate | Enzyme | Product |

| 1 | 5-Fluoro-5-deoxy-D-ribose (5-FDR) | FdrC (NAD+-dependent dehydrogenase) | 5-Fluoro-5-deoxy-δ-ribono-γ-lactone (5-FRL) |

| 2 | 5-Fluoro-5-deoxy-δ-ribono-γ-lactone (5-FRL) | (Hydrolysis) | (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) |

Enzymatic Pathways and Mechanistic Studies of this compound Biosynthesis

The natural synthesis of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) is a multi-step enzymatic process identified in the soil bacterium Streptomyces sp. MA37. nih.govrsc.org This pathway represents a novel branch in fluorometabolite biosynthesis, distinct from the pathways that produce the more common fluorometabolites, fluoroacetate (FAc) and 4-fluorothreonine (4-FT). nih.govresearchgate.netnih.gov The journey from inorganic fluoride (B91410) to 5-FHPA involves several key enzymes and specific biochemical transformations.

Characterization of Key Biosynthetic Enzymes (e.g., FdrC dehydrogenase, fluorinase)

The biosynthesis of 5-FHPA relies on a series of specialized enzymes. The initial and crucial step of C-F bond formation is catalyzed by a fluorinase, while the final conversion to 5-FHPA is handled by a specific dehydrogenase. nih.govresearchgate.net

Fluorinase (FlA) : This is the enzyme responsible for the initial incorporation of fluorine into an organic molecule. researchgate.net Isolated from bacteria like Streptomyces cattleya, the fluorinase catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion (F-) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). researchgate.netacs.orgnumberanalytics.com This reaction is foundational for the biosynthesis of most known fluorometabolites, including the precursor to 5-FHPA. nih.govbohrium.com The discovery of the fluorinase has opened new avenues for the biotechnological production of fluorinated compounds. researchgate.netipp.pt

FdrC Dehydrogenase : Identified in Streptomyces sp. MA37, FdrC is a key enzyme in the specific pathway leading to 5-FHPA. nih.govrsc.org It is an NAD+-dependent dehydrogenase that oxidizes the intermediate 5-fluoro-5-deoxy-D-ribose (5-FDR). nih.govresearchgate.net In vitro assays with the over-expressed FdrC protein confirmed its role in converting 5-FDR into 5-FHPA through a lactone intermediate. nih.govrsc.orgresearchgate.net Sequence analysis shows that FdrC has a 69% similarity to SalM, a dehydrogenase from the marine actinomycete Salinispora tropica, suggesting a shared evolutionary heritage for enzymes in halogenated metabolite pathways. rsc.org

Other Pathway Enzymes : The conversion of 5'-FDA (the product of the fluorinase) to 5-FDR (the substrate for FdrC) involves several enzymatic steps. In the canonical pathway in S. cattleya, 5'-FDA is phosphorolytically cleaved by 5'-fluoro-5'-deoxyadenosine phosphorylase (FlB) to 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP). nih.govacs.org In the 5-FHPA pathway, a phosphoesterase, FdrA, is proposed to dephosphorylate 5-FDRP to yield the free sugar 5-FDR, which serves as the substrate for FdrC. acs.orgmuni.cz

| Enzyme | Abbreviation | Function in 5-FHPA Pathway | Source Organism Example | Reference |

|---|---|---|---|---|

| Fluorinase | FlA | Catalyzes C-F bond formation to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA) from SAM and F-. | Streptomyces cattleya | researchgate.netacs.orgnumberanalytics.com |

| 5'-fluoro-5'-deoxyadenosine phosphorylase | FlB | Cleaves 5'-FDA to produce 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP). | Streptomyces cattleya | nih.govacs.org |

| 5-fluoro-5-deoxy-D-ribose 1-phosphate phosphoesterase | FdrA | Dephosphorylates 5-FDRP to generate 5-fluoro-5-deoxy-D-ribose (5-FDR). | Streptomyces sp. MA37 | acs.orgmuni.cz |

| 5-fluoro-5-deoxy-D-ribose dehydrogenase | FdrC | Oxidizes 5-FDR to 5-FHPA via a lactone intermediate. | Streptomyces sp. MA37 | nih.govrsc.orgresearchgate.net |

Biochemical Mechanisms of C-F Bond Formation and Hydroxylation

The formation of 5-FHPA involves distinct biochemical mechanisms for incorporating the fluorine atom and establishing the final carboxylic acid structure.

The C-F bond formation is a critical step catalyzed by the fluorinase enzyme. The mechanism is a direct SN2 (bimolecular nucleophilic substitution) reaction. bohrium.comnih.gov In this reaction, the fluoride ion acts as the nucleophile, attacking the C5' carbon of the ribose moiety of S-adenosyl-L-methionine (SAM). researchgate.netacs.org This displaces the methionine group and forms 5'-fluoro-5'-deoxyadenosine (5'-FDA). numberanalytics.comnih.gov Quantum and molecular mechanics studies have shown that the enzyme's active site plays a crucial role by positioning the substrates and lowering the activation energy for this otherwise difficult reaction. acs.orgnih.gov

The final steps to produce 5-FHPA from 5-fluoro-5-deoxy-D-ribose (5-FDR) are catalyzed by the FdrC dehydrogenase. nih.gov This process involves two key steps:

Oxidation : FdrC, using NAD+ as a cofactor, oxidizes the C1 of the 5-FDR sugar. nih.govresearchgate.net

Hydrolysis : This oxidation leads to the formation of an intermediate, 5-fluoro-5-deoxy-D-ribono-γ-lactone (5-FRL). nih.govresearchgate.net This lactone is then hydrolyzed, opening the ring to form the final product, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA). nih.govresearchgate.net Studies suggest that the FdrC enzyme may also catalyze this hydrolysis step. researchgate.net

The hydroxyl groups at positions 2, 3, and 4 are not added during this final stage; they are inherent to the 5-FDR precursor molecule, which is derived from the ribose component of the initial SAM substrate. nih.govresearchgate.net

Genetic Regulation of Biosynthetic Gene Clusters

The production of 5-FHPA in Streptomyces sp. MA37 is controlled by a specific set of genes organized into a biosynthetic gene cluster (BGC).

Bioinformatics analysis led to the identification of a unique gene cluster, designated fdr , that encodes the pathway for 5-FHPA biosynthesis. nih.govrsc.orgresearchgate.net This cluster was found to be separate and distinct from the gene clusters responsible for producing fluoroacetate and 4-fluorothreonine, highlighting that 5-FHPA arises from a divergent metabolic pathway. nih.govrsc.orgacs.org The fdr cluster contains the gene encoding the FdrC dehydrogenase, the key enzyme for the final step of the synthesis. researchgate.netacs.org

The organization of genes for fluorometabolite production into discrete clusters is a common strategy in microorganisms. In Streptomyces cattleya, the genes for fluoroacetate biosynthesis are clustered together and include not only the fluorinase (flA) and subsequent processing enzymes but also a gene (flK) encoding a thioesterase that confers resistance to the toxic product, fluoroacetyl-CoA. nih.gov The discovery of the fdr cluster in Streptomyces sp. MA37 provides further insight into how bacteria evolve and regulate specialized metabolic pathways to create the rare class of fluorinated natural products. nih.govresearchgate.net

Biotransformation and Catabolism Studies (non-human specific)

While the biosynthesis of this compound has been elucidated, specific studies on its microbial degradation or enzymatic catabolism are not yet available in the reviewed literature. However, the fate of other organofluorine compounds in non-human systems provides a framework for understanding potential degradation pathways.

Microbial Degradation Pathways

Microorganisms have evolved various strategies to metabolize organofluorine compounds, which are often xenobiotic and recalcitrant due to the strength of the carbon-fluorine bond. nih.govresearchgate.net Degradation can occur through several mechanisms:

Co-metabolism : Many microbes degrade fluorinated compounds through co-metabolism, where the breakdown occurs in the presence of another growth-supporting substrate, rather than using the fluorinated molecule as a primary energy source. researchgate.net

Direct Catabolism : Some specialized bacteria can utilize fluorinated compounds as their sole source of carbon and energy. researchgate.netacs.org For example, environmental bacteria like Bacillus and Pseudomonas can degrade the drug fluoxetine. researchgate.net

Stepwise Defluorination : Anaerobic microbes have been observed to degrade trifluoroacetic acid through a stepwise reductive defluorination process, yielding di- and mono-fluoroacetic acid. ucd.ie

Dead-end Metabolites : In some cases, microbial transformation leads to the formation of fluorinated products that the organism cannot break down further, known as dead-end metabolites. researchgate.netacs.org

A microbial consortium from soil has been shown to degrade fluorinated peptides, releasing fluoride ions in the process. acs.org This indicates the presence of defluorinating activities in complex microbial communities. acs.org

Biochemical Roles and Interactions Excluding Human Clinical Relevance

Participation in Cellular Metabolism of Microorganisms and Plants

Research has identified a fluorinated derivative of 2,3,4-trihydroxypentanoic acid, specifically (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), as a naturally occurring fluorometabolite in the soil bacterium Streptomyces sp. MA37 researchgate.netrsc.orgnih.govipp.pt. This discovery confirms the compound's involvement in the cellular metabolism of certain microorganisms. The biosynthesis of 5-FHPA in Streptomyces sp. MA37 is part of a newly identified fluorometabolite pathway researchgate.netrsc.org. This pathway is distinct from the more well-known routes that produce fluoroacetate (B1212596) (FAc) and 4-fluorothreonine (B18676) (4-FT), other organofluorine compounds produced by some bacteria like Streptomyces cattleya researchgate.netnih.govnih.gov.

The bacterium Streptomyces sp. MA37, isolated from Ghanaian soil, was found to produce several fluorometabolites when cultured in the presence of inorganic fluoride (B91410) researchgate.netresearchgate.net. Analysis of the fermentation broth confirmed the presence of 5-FHPA, revealing a new branch of fluorine biochemistry researchgate.netrsc.org. The genes responsible for this biosynthetic pathway are located in a specific gene cluster (fdr), which encodes the necessary enzymes for the production of 5-FHPA researchgate.netrsc.orgresearchgate.net. While its direct role in plant metabolism is not detailed, the related compound fluoroacetate is a known toxic metabolite in many tropical and subtropical plants, used as a defense mechanism researchgate.netnih.gov.

Role in Intermediary Metabolism and Metabolite Networks

(2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) is an intermediate metabolite in a specialized biosynthetic pathway in Streptomyces sp. MA37 researchgate.netwikipedia.org. Its formation represents a branch point in the larger network of fluorometabolite synthesis. researchgate.netnih.gov. The central pathway for fluorometabolite biosynthesis in Streptomyces begins with the fluorinase enzyme, which catalyzes the formation of a C-F bond to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5-FDA) researchgate.net. This is then converted through several steps to 5-fluoro-5-deoxy-ribulose-phosphate (5-FDRulP), a precursor to fluoroacetaldehyde, which leads to fluoroacetate (FAc) and 4-fluorothreonine (4-FT) researchgate.net.

The biosynthesis of 5-FHPA diverges from this main pathway at the intermediate 5-fluoro-5-deoxy-ribose phosphate (B84403) (5-FDRP). researchgate.netnih.gov. Instead of proceeding to the retro-aldol reaction that forms fluoroacetaldehyde, 5-FDRP is dephosphorylated to generate 5-fluoro-5-deoxy-D-ribose (5-FDR) researchgate.netnih.gov. This free ribose sugar, 5-FDR, serves as the direct precursor to 5-FHPA, thus establishing 5-FHPA as a key intermediate in a distinct branch of the fluorometabolite network researchgate.netnih.govacs.org. The identification of this pathway and its intermediates expands the known scope of natural organofluorine metabolism ipp.ptnih.gov.

Enzymatic Substrate and Inhibitor Studies (in vitro, non-human physiological context)

In vitro studies have been crucial in elucidating the biosynthesis of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA). A key enzyme in this pathway, encoded by the fdrC gene in Streptomyces sp. MA37, has been over-expressed and characterized. researchgate.netrsc.org. This enzyme, FdrC, is an NAD⁺-dependent dehydrogenase researchgate.netrsc.orgnih.gov.

In vitro assays demonstrated that FdrC utilizes 5-fluoro-5-deoxy-D-ribose (5-FDR) as a substrate. The enzyme catalyzes the oxidation of 5-FDR to form 5-fluoro-5-deoxy-γ-ribonolactone (5-FRL) nih.gov. This lactone intermediate is then believed to undergo spontaneous hydrolysis to yield the final product, 5-FHPA researchgate.netrsc.orgnih.gov. The enzymatic reaction was confirmed using UV-Vis spectroscopy to monitor the production of NADH and ESI-FT-MS to identify the reaction products nih.gov. Kinetic parameters for the FdrC enzyme with 5-FDR as a substrate have been determined, providing quantitative insight into this biochemical transformation nih.gov.

| Substrate | Km (μM) | Vmax (μM min⁻¹) | kcat (min⁻¹) | kcat/Km (M⁻¹ s⁻¹) |

|---|---|---|---|---|

| 5-fluoro-5-deoxy-D-ribose (5-FDR) | 15.0 ± 2.0 | 14.0 ± 0.4 | 4.0 ± 0.1 | 4.4 x 10³ |

| D-ribose | 11.0 ± 1.0 | 15.0 ± 0.3 | 4.3 ± 0.1 | 6.5 x 10³ |

Data derived from in vitro enzymatic assays of FdrC. nih.gov

Interactions with Other Biomolecules (e.g., arsenic metabolism in relevant species)

Beyond its role in microbial fluorine metabolism, derivatives of this compound have been identified in the context of arsenic metabolism in marine organisms. Specifically, 5-dimethylarsinoyl-2,3,4-trihydroxypentanoic acid has been characterized as a major water-soluble organoarsenic species nih.govcapes.gov.br.

In a study of the kidney of the giant clam, Tridacna derasa, this compound accounted for up to 50% of the total water-soluble arsenic nih.govcapes.gov.br. The identification was achieved using a combination of multidimensional liquid chromatography and mass spectrometry techniques nih.gov. This compound is part of a complex mixture of organoarsenic species, most of which contain a dimethylarsinoyl group attached to various organic moieties, including ribofuranosides nih.gov. The presence of 5-dimethylarsinoyl-2,3,4-trihydroxypentanoic acid as a major metabolite highlights a significant interaction between arsenic and cellular carbon pathways, suggesting it is a key intermediate in the biotransformation and potential detoxification of arsenic within this marine bivalve nih.govoncotarget.com.

Advanced Analytical Methodologies for Research of 2,3,4 Trihydroxypentanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 2,3,4-trihydroxypentanoic acid from complex mixtures and determining its concentration. The choice of technique is often dictated by the sample matrix and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Confirmation

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, a derivatization step is essential prior to GC-MS analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and improve its chromatographic behavior. sigmaaldrich.com

Derivatization: A common derivatization technique is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. rsc.org For instance, in the analysis of the related compound (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, the sample was treated with MSTFA and anhydrous pyridine, followed by heating to ensure complete derivatization. rsc.org This procedure yields a more volatile derivative suitable for GC analysis.

GC-MS Analysis: Once derivatized, the sample is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information on the mass-to-charge ratio of the fragmented ions. This fragmentation pattern serves as a molecular fingerprint, allowing for the confirmation of the compound's identity. rsc.orgrsc.org The identity of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid in a fermentation broth was confirmed by co-correlation with a synthesized reference compound using GC-MS analysis. rsc.orgresearchgate.net

Table 1: GC-MS Derivatization Reagents and Their Characteristics

| Reagent | Target Functional Groups | Characteristics |

| Silylation Reagents (e.g., MSTFA, BSTFA) | Hydroxyl (-OH), Carboxyl (-COOH), Amine (-NH2), Thiol (-SH) | Very common and effective for a wide variety of compounds. sigmaaldrich.com The main drawback is sensitivity to moisture. sigmaaldrich.com |

| Acylation Reagents (e.g., Acetic Anhydride) | Hydroxyl (-OH), Amine (-NH2) | Protects hydroxyl and amine groups, preventing chemical reactions between highly reactive ingredients. mdpi.com Can produce characteristic fragment ions in MS. mdpi.com |

| Alkylation Reagents (e.g., Trimethylanilinium hydroxide) | Carboxyl (-COOH), Amine (-NH2), Phenol | Commonly used for flash alkylation. jfda-online.com |

Liquid Chromatography (LC) Approaches, including Chiral LC

Liquid chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. hplc.eu A significant advantage of HPLC for analyzing compounds like this compound is that derivatization is often not required. hplc.eu

Reversed-Phase and HILIC: For the separation of short-chain free fatty acids, which have limited retention on standard C18 columns, specialized columns like those with 100% water compatibility (e.g., C18-PAQ) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are more effective. hplc.eu

Chiral Liquid Chromatography: Due to the presence of multiple chiral centers in this compound, chiral chromatography is indispensable for separating its stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used due to their ability to separate a broad range of enantiomers. Quinine and quinidine (B1679956) derivatives have also been successfully employed as chiral selectors for the resolution of acidic enantiomers in HPLC. chromatographyonline.com The separation mechanism often involves an ion-exchange interaction between the protonated chiral selector and the dissociated acidic analyte, supplemented by other interactions like hydrogen bonding and dipole-dipole forces. chromatographyonline.com

Table 2: Common Chiral Stationary Phases for LC

| CSP Type | Common Applications |

| Polysaccharide-based | Broad range of enantiomers. |

| Protein-based | Amino acids and other biologically relevant molecules. |

| Synthetic polymer | Specific separations requiring high stability. |

| Cyclodextrin-based | Various chiral compounds. |

| Quinine/Quinidine-derived anion exchangers | Acidic compounds. chromatographyonline.com |

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Supercritical fluid chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.commdpi.com SFC has emerged as a favorable alternative to HPLC for chiral separations due to its high speed, reduced environmental impact, and high efficiency. mdpi.com

Advantages of SFC: SFC offers several advantages, including faster analysis times and lower solvent consumption. mdpi.com The low viscosity of the mobile phase allows for high flow rates without generating excessive backpressure, leading to rapid separations. afmps.be

Chiral SFC: SFC is particularly well-suited for the chiral analysis of molecules like this compound. uhk.cz By employing a chiral stationary phase, SFC can effectively separate enantiomers. nih.govnih.gov The separation is influenced by parameters such as the column chemistry, the composition of the mobile phase modifier (often an alcohol like methanol), and the pressure and temperature, which affect the density and solvating power of the supercritical fluid. afmps.benih.gov An optimized SFC-MS method utilizing a chiral column based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose (B160209) has demonstrated fast enantioseparation of fatty acid esters of hydroxy fatty acids. nih.gov For complex samples, a two-dimensional approach involving reversed-phase LC for initial separation of regioisomers followed by chiral SFC-MS analysis of the fractions can be employed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Pathway Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. jchps.com It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Application of ¹H and ¹³C NMR

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR techniques used for characterizing organic compounds.

¹H NMR: Provides information about the number of different types of protons, their relative numbers, and their neighboring protons through spin-spin coupling. jchps.com

¹³C NMR: Reveals the number of non-equivalent carbons in a molecule and their chemical environment. slideshare.net While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it provides a clear spectrum, often without complex splitting unless specifically decoupled. slideshare.net

For this compound, ¹H and ¹³C NMR spectra would be essential for confirming its fundamental structure. vulcanchem.com The chemical shifts and coupling patterns of the protons and carbons would be distinct from its fluorinated analogue, notably with the absence of C-F coupling in the ¹³C NMR spectrum. vulcanchem.com The structural elucidation of related compounds often relies on a combination of 1D and 2D NMR experiments (like HMQC and HMBC) to assign all proton and carbon signals unambiguously. scielo.org.bo

Table 3: Predicted NMR Spectral Characteristics for this compound vs. its Fluorinated Analog

| Feature | This compound | (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid |

| ¹H NMR | Signals corresponding to a methyl group (-CH₃) at position 5. | Signals corresponding to a fluoromethyl group (-CH₂F) at position 5, likely showing coupling to fluorine. |

| ¹³C NMR | A signal for the methyl carbon at position 5. | A signal for the C-5 carbon showing a large one-bond carbon-fluorine coupling (¹JCF). vulcanchem.com |

| ¹⁹F NMR | No signal. | A characteristic signal for the fluorine atom. vulcanchem.com |

Utilization of ¹⁹F NMR for Fluorinated Analogues

¹⁹F NMR is a highly specific and sensitive technique for the analysis of organofluorine compounds. researchgate.netscholaris.ca The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it readily detectable. researchgate.netdss.go.th

Detection and Quantification: This technique is invaluable for identifying and quantifying fluorinated metabolites, such as (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, in complex biological matrices like fermentation broths. rsc.orgresearchgate.net The chemical shift of the fluorine signal is highly sensitive to its local electronic environment, providing structural information. cas.cn ¹⁹F NMR can be used to differentiate between various fluorinated compounds in a mixture, as seen in the analysis of fluorometabolites from Streptomyces species. researchgate.netresearchgate.net

Confirmation and Pathway Tracing: The identity of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid produced by Streptomyces sp. MA37 was confirmed by comparing the ¹⁹F NMR spectrum of the fermentation broth with that of a synthetically prepared standard. rsc.orgresearchgate.net This demonstrates the power of ¹⁹F NMR in confirming the presence of specific fluorinated compounds and in tracing metabolic pathways. rsc.orgresearchgate.net For instance, the conversion of 5-fluoro-5-deoxy-D-ribose (5-FDR) to the fluorinated acid could be monitored by observing the appearance of a new ¹⁹F NMR signal corresponding to the product. researchgate.net

Mass Spectrometry (MS) for Metabolite Identification and Flux Analysis

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and quantification of metabolites, including this compound and its analogs. Its high sensitivity and specificity allow for the identification of compounds within complex biological matrices. In the context of metabolite identification, MS is often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC).

Research on related substituted pentanoic acids highlights the utility of various MS-based methods. For instance, the fluorinated analog, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), was identified as a new fluorometabolite from the bacterium Streptomyces sp. MA37. rsc.org The identification was confirmed through GC-MS analysis of the derivatized compound and by comparing its mass spectrum and retention time with a synthesized standard. rsc.orgresearchgate.net Similarly, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) has been employed. The identity of 5-FHPA in an enzymatic reaction mixture was determined using ESI-Fourier Transform Mass Spectrometry (ESI-FT-MS), which provided high-resolution mass data. nih.gov In a different context, the arsenic-containing analog, 5-dimethylarsinoyl-2,3,4-trihydroxypentanoic acid, was identified as the major water-soluble arsenic species in the kidney of the giant clam Tridacna derasa. capes.gov.brnih.gov This characterization was achieved using a sophisticated setup involving multidimensional liquid chromatography coupled with both inductively coupled plasma mass spectrometry (ICPMS) for arsenic-specific detection and electrospray quadrupole/time-of-flight tandem mass spectrometry (ES Q-TOF MS) for structural elucidation. nih.gov

Beyond simple identification, MS is the primary analytical platform for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. d-nb.infonih.gov ¹³C-MFA involves feeding cells a substrate labeled with the stable isotope ¹³C, such as ¹³C-glucose. creative-proteomics.com As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. MS is then used to measure the mass isotopomer distributions (i.e., the relative abundances of molecules with different numbers of ¹³C atoms) for key intracellular metabolites. d-nb.info This labeling data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes. nih.govcreative-proteomics.com

While specific ¹³C-MFA studies focusing on this compound are not prominent in the literature, the methodology is directly applicable. By using GC-MS or LC-MS to analyze the mass isotopomer distribution of derivatized this compound and its precursors, researchers could quantify the flux through pathways responsible for its biosynthesis or degradation. d-nb.infofrontiersin.org This approach has been successfully used to pinpoint metabolic bottlenecks and guide metabolic engineering efforts for the production of other valuable chemicals. nih.govnih.gov

Table 1: Mass Spectrometry Techniques Used in the Identification of this compound Analogs

| Mass Spectrometry Technique | Coupled Separation Method | Analyte | Key Finding | Reference |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Gas Chromatography (GC) | (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid | Confirmed the identity of the fluorometabolite in fermentation broth by matching with a synthetic standard. rsc.orgresearchgate.net | researchgate.net, rsc.org |

| Electrospray Ionization Fourier Transform Mass Spectrometry (ESI-FT-MS) | Direct Infusion | (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid | Determined the identity of the enzymatic reaction product. nih.gov | nih.gov |

| Electrospray Quadrupole Time-of-Flight Mass Spectrometry (ES Q-TOF MS) | Liquid Chromatography (LC) | 5-dimethylarsinoyl-2,3,4-trihydroxypentanoic acid | Provided structural information for the identification of the arsenic-containing metabolite in clam kidney. nih.gov | nih.gov |

| Inductively Coupled Plasma Mass Spectrometry (ICPMS) | Liquid Chromatography (LC) | Arsenic Species | Monitored the elution of arsenic-containing compounds during chromatographic separation. nih.gov | nih.gov |

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is critical for the reliable analysis of this compound, particularly when using GC-MS. Due to its multiple polar functional groups (three hydroxyls and one carboxylic acid), this compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis. jfda-online.comgcms.cz Therefore, chemical derivatization is an essential step to increase its volatility and thermal stability. researchgate.net Derivatization chemically modifies the polar functional groups, typically by replacing active hydrogens with less polar, more stable moieties. gcms.cz

The most common derivatization strategy for compounds containing hydroxyl and carboxyl groups is silylation. gcms.cz This involves reacting the analyte with a silylating reagent to form trimethylsilyl (TMS) ethers and esters. For complex molecules like this compound, a two-step derivatization process is often employed to ensure complete reaction and prevent the formation of multiple derivative peaks from isomers. nih.gov This typically involves:

Oximation: The sample is first treated with an oximation reagent, such as Methoxyamine hydrochloride (MOX) in pyridine. This step targets the carbonyl group of the open-chain form of the acid (if in equilibrium with a lactone form) and stabilizes it, preventing the formation of multiple anomers. nih.gov

Silylation: Following oximation, a silylating agent is added to convert the hydroxyl and carboxylic acid groups into their TMS derivatives. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS), or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The derivatization of the fluorinated analog 5-FHPA for GC-MS analysis specifically utilized MSTFA. vulcanchem.com

Prior to derivatization, the sample must be appropriately prepared. For biological samples like fermentation broths or cell-free extracts, this may involve steps to remove proteins and other interfering macromolecules. nih.gov For instance, proteins can be precipitated by heating or by adding a solvent like ice-cold acetonitrile. nih.govnih.gov The sample is then typically subjected to liquid-liquid extraction (e.g., with ethyl acetate) to isolate the organic acids. nih.gov A crucial final step before derivatization is the complete removal of water and solvents, as silylating reagents are highly sensitive to moisture. This is usually achieved by evaporating the sample to dryness under a stream of nitrogen gas. nih.gov

Table 2: Common Derivatization Reagents for Hydroxyl and Carboxyl Groups in GC-MS Analysis

| Reagent Class | Specific Reagent | Abbreviation | Target Functional Groups | Notes | Reference |

|---|---|---|---|---|---|

| Oximation | Methoxyamine hydrochloride | MOX | Carbonyls (Ketones, Aldehydes) | Used as the first step in a two-step derivatization to stabilize carbonyl groups and prevent isomer formation. nih.gov | nih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (+1% TMCS) | BSTFA (+TMCS) | Hydroxyls, Carboxyls, Amines, Thiols | A powerful and widely used silylating agent. The TMCS catalyst enhances reactivity. nih.gov | nih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Carboxyls, Amines | A highly volatile and effective silylating reagent; its byproducts are also volatile and generally do not interfere with chromatography. Used for the 5-FHPA analog. gcms.czvulcanchem.com | vulcanchem.com, gcms.cz | |

| Alkylation | BF₃/Methanol (B129727) | - | Carboxylic Acids | Forms methyl esters from carboxylic acids. jfda-online.com | jfda-online.com |

Computational and Theoretical Studies of 2,3,4 Trihydroxypentanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to predict and analyze the three-dimensional structures and motions of molecules. These techniques are fundamental for understanding how a molecule's shape influences its function.

While detailed conformational analyses specifically for 2,3,4-trihydroxypentanoic acid are not extensively documented in dedicated studies, computational methods have been applied to its derivatives to understand their stability. For instance, quantum chemical calculations were employed to investigate the conformational behavior and stability of sulfate (B86663) esters of 2,3-dihydroxypentanoic acid, a related compound. semanticscholar.orgresearchgate.net These studies calculated the lowest-energy conformers to explain differences in reactivity and fragmentation observed in mass spectrometry. semanticscholar.org The calculations involved geometry optimization to find the most stable three-dimensional arrangements of the atoms in the gas phase. researchgate.net Similar computational approaches can be applied to this compound to determine its preferred conformations, which are dictated by intramolecular hydrogen bonding and steric hindrance, thereby influencing its physical properties and biological interactions. The PubChem database contains a computed three-dimensional conformer of the fluorinated analogue, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, which represents a predicted low-energy structure. nih.gov

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. univr.it This method is instrumental in understanding the molecular basis of enzyme catalysis and inhibition.

No specific ligand-protein docking studies involving this compound are detailed in the available research. However, the elucidation of the biosynthetic pathway for its fluorinated analog, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), has identified key enzymes that are prime candidates for such computational analysis. researchgate.netrsc.org

The biosynthesis of 5-FHPA involves the NAD+ dependent dehydrogenase, FdrC, which oxidizes the precursor 5-fluoro-5-deoxy-D-ribose (5-FDR). researchgate.netnih.gov Molecular docking simulations could be performed to model the interaction between 5-FDR and the active site of the FdrC enzyme. The general procedure for such a study would involve:

Obtaining or modeling the 3D structure of the FdrC enzyme.

Generating various conformations of the 5-FDR ligand.

Using a docking algorithm to place the ligand into the enzyme's active site in multiple possible orientations. univr.it

Employing a scoring function to rank the poses based on binding affinity, which considers factors like hydrogen bonding, and hydrophobic interactions. mdpi.com

Such studies would provide valuable hypotheses about the specific amino acid residues crucial for substrate binding and catalysis, guiding further experimental work like site-directed mutagenesis to validate the computational model.

Conformational Analysis and Stability

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from fundamental physical laws. caltech.edu These methods provide insights into chemical bonding, reaction mechanisms, and the interpretation of spectroscopic data.

Quantum chemical calculations have been instrumental in explaining the distinct reactivity of isomers of this compound derivatives. semanticscholar.orgresearchgate.net In a study on polar organosulfates, quantum calculations were performed on sulfate derivatives of 2,3-dihydroxypentanoic acid. semanticscholar.orgresearchgate.net The goal was to understand why isomers with the sulfate group at different positions exhibited different fragmentation patterns in mass spectrometry. The calculations revealed that the transfer of the carboxylic proton to an oxygen atom on the sulfate group, followed by the breaking of a sulfur-oxygen bond, was energetically more favorable for one isomer over the other, thus explaining the observed loss of SO3. semanticscholar.org This demonstrates the power of quantum chemistry to rationalize complex chemical behavior at a molecular level.

Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been used to support the proposed S_N2 reaction mechanism of fluorinase, the class of enzymes involved in the biosynthesis of fluorinated natural products like the precursor to 5-FHPA. nih.gov These calculations can model the transition state of the reaction, providing a detailed picture of the bond-forming and bond-breaking processes within the enzyme's active site.

Bioinformatics and Genome Mining for Biosynthetic Pathways

Bioinformatics and genome mining are essential computational tools for discovering the genetic basis for the production of natural products. By searching and analyzing genomic and proteomic databases, scientists can identify biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for synthesizing specific compounds. nih.gov

The discovery of the biosynthetic pathway for (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) in Streptomyces sp. MA37 is a prime example of the successful application of these techniques. researchgate.netrsc.org Initial experiments showed that this bacterium produced novel fluorometabolites distinct from previously known compounds. researchgate.net Subsequent bioinformatics analysis of the organism's genome led to the identification of a specific gene cluster, designated 'fdr', responsible for 5-FHPA biosynthesis. researchgate.netrsc.orgnih.gov

This discovery was driven by genomic analysis and the functional characterization of the encoded proteins. nih.gov For example, the over-expression of the gene fdrC from this cluster and subsequent in vitro assays confirmed its function as a NAD+ dependent dehydrogenase that oxidizes the precursor 5-fluoro-5-deoxy-D-ribose. researchgate.netrsc.org This finding established a new branch of the fluorometabolite pathway. researchgate.net

The power of genome mining extends beyond a single organism. In silico mining of sequence databases using signature motifs of known enzymes, like fluorinases, has led to the identification of putative fluorinase genes in a diverse range of microorganisms, including archaea. muni.czacs.org In one study, genome mining of the marine bacterium Pseudoalteromonas viridis BBR56 identified a non-ribosomal peptide synthetase (NRPS) gene that showed similarity to the gene responsible for producing 5-fluoro-2,3,4-trihydroxypentanoic acid in Streptomyces sp. MA37. nih.gov These findings suggest that the genetic potential to produce this class of compounds may be more widespread than initially thought. muni.czresearchgate.net

Table of Identified Genes in the 5-FHPA Biosynthetic Cluster

| Gene | Putative Function | Source |

|---|---|---|

| FdrC | NAD+ dependent dehydrogenase | researchgate.netrsc.orgacs.org |

| FdrA | 5-fluoro-5-deoxy-d-ribose 1-phosphate phosphoesterase | muni.czacs.org |

| FlA | Fluorinase | muni.czacs.org |

Biotechnological Applications and Engineering of 2,3,4 Trihydroxypentanoic Acid Production

Microbial Fermentation and Production Enhancement

Microbial fermentation is the cornerstone for producing complex organic molecules like 2,3,4-trihydroxypentanoic acid. The discovery of a naturally produced fluorinated version, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), in the soil bacterium Streptomyces sp. MA37 has paved the way for understanding its biosynthesis. nih.govresearchgate.net This discovery proves the existence of a novel fluorometabolite pathway, distinct from the more commonly known pathways that produce fluoroacetate (B1212596) and 4-fluorothreonine (B18676). nih.govresearchgate.netrsc.org The bacterium was identified as a prolific producer of fluorometabolites when cultivated in the presence of inorganic fluoride (B91410). rsc.org

The biosynthetic route originates from the fluorinase pathway, which is initiated by the enzyme fluorinase. tandfonline.comresearchgate.net This pathway was first identified in Streptomyces cattleya. escholarship.org However, Streptomyces sp. MA37 possesses a unique branch that converts the intermediate 5-fluoro-5-deoxy-d-ribose (5-FDR) into 5-FHPA. nih.govnih.gov This finding has opened new avenues for enhancing production through biotechnological approaches.

Increasing the yield of this compound and its analogs relies heavily on genetic and metabolic engineering of the producing microorganisms. A key breakthrough was the identification of the gene cluster (fdr) in Streptomyces sp. MA37 that encodes the pathway for 5-FHPA biosynthesis. nih.govresearchgate.net

Key Research Findings in Strain Engineering:

Gene Identification and Overexpression: A crucial enzyme in the pathway, FdrC, was identified as a NAD+-dependent dehydrogenase responsible for the final oxidation step to produce 5-FHPA. nih.govrsc.org Overexpression of the fdrC gene is a primary strategy for increasing the conversion of the precursor into the final product. nih.gov

Heterologous Expression: The fluorinase enzyme, which catalyzes the critical C-F bond formation, is a target for engineering. doi.org Efforts have included expressing fluorinase genes in more tractable host organisms like E. coli. For instance, engineering E. coli with a newly identified, highly active archaeal fluorinase has been shown to enhance the production of fluorinated nucleotides, demonstrating the potential for creating robust cell factories. nih.govmuni.cz

Pathway Optimization: Broader genome-level modifications can also enhance the production of secondary metabolites. In Streptomyces species, the bldA gene plays a significant role in the production of secondary metabolites. ipp.pt Restoring a functional copy of this gene in strains where it is deficient has been shown to activate cryptic biosynthetic pathways, a strategy that could potentially boost 5-FHPA yields. ipp.pt

Optimizing the culture environment is a critical, non-genetic approach to maximizing product yield. For the production of 5-FHPA by Streptomyces sp. MA37, specific fermentation parameters have been reported. The process typically involves a seed culture followed by a larger production culture where conditions are controlled to favor metabolite synthesis. rsc.org

General principles of fermentation optimization, which are applicable here, involve the systematic adjustment of physical and chemical parameters to find the ideal conditions for growth and production. mdpi.commdpi.com Key factors include media composition (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time. mdpi.com

Table 1: Reported Fermentation Conditions for Streptomyces sp. MA37

| Parameter | Condition | Source |

| Producing Organism | Streptomyces sp. MA37 | nih.gov |

| Seed Medium | ISP2 Liquid Medium (1% malt (B15192052) extract, 0.4% yeast extract, 0.4% D-glucose, pH 7.0) | rsc.org |

| Production Media | Various media including ISP 2-6 and a defined medium | rsc.org |

| Fluoride Supplement | 2.5 mM Potassium Fluoride (KF) added to production culture | rsc.org |

| Temperature | 28 °C | rsc.org |

| Agitation | 180 rpm | rsc.org |

| Cultivation Time | 12 days for production culture | rsc.org |

Optimizing these conditions through systematic studies, such as using a response surface methodology, could significantly increase the final titer of this compound. mdpi.commdpi.com

Strain Engineering for Increased Biosynthesis

Biocatalysis and Enzyme Engineering

Biocatalysis offers a "green" and highly specific alternative to traditional chemical synthesis, which often requires harsh conditions. doi.orgmt.com The production of this compound is a prime example where enzymes can be used to perform complex transformations with high selectivity. The biosynthetic pathway involves several key enzymatic steps. doi.org

The pathway to the fluorinated analog, 5-FHPA, begins with the fluorinase enzyme (FlA), which uniquely catalyzes the formation of a carbon-fluorine bond. researchgate.netdoi.org This enzyme converts S-adenosyl-L-methionine (SAM) and a fluoride ion into 5’-fluoro-5’-deoxyadenosine (5’-FDA). doi.org This is the committed step in the biosynthesis of all known fluorometabolites, including fluoroacetate and 4-fluorothreonine. researchgate.netdoi.org In Streptomyces sp. MA37, the pathway branches off to form 5-FHPA. doi.orgnih.gov

The synthesis of 5-FHPA is a multi-enzyme cascade. Following the initial fluorination, a series of enzymes act sequentially to modify the 5'-FDA molecule.

Table 2: Key Enzymes in the Biosynthesis of (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid

| Enzyme | Abbreviation | Function | Source |

| Fluorinase | FlA | Catalyzes C-F bond formation: SAM + F- → 5'-FDA | researchgate.netdoi.org |

| 5'-fluoro-5'-deoxyadenosine (B1198245) phosphorylase | FlB | Phosphorolysis of 5'-FDA to 5-FDRP | nih.gov |

| 5-fluoro-5-deoxy-d-ribose 1-phosphate phosphoesterase | FdrA | Dephosphorylates 5-FDRP to 5-FDR | nih.gov |

| 5-fluoro-5-deoxy-d-ribose dehydrogenase | FdrC | Oxidizes 5-FDR to 5-fluoro-5-deoxy-lactone, which hydrolyzes to 5-FHPA | nih.govnih.gov |

The discovery of the FdrC enzyme in Streptomyces sp. MA37 was pivotal, as it revealed the final step in this new fluorometabolite pathway. nih.govnih.gov The enzyme oxidizes 5-fluoro-5-deoxy-d-ribose (5-FDR), an intermediate that was confirmed by feeding it to cell-free extracts of the bacterium, into 5-fluoro-5-deoxy-lactone. nih.govresearchgate.net This lactone is unstable and hydrolyzes to yield the final product, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid. nih.govrsc.org

While the discovery of the fluorinase and its associated pathway was a major advance, the practical application of these enzymes in large-scale biocatalysis is hindered by certain limitations. A significant challenge is the low turnover rate of most naturally occurring fluorinases, which makes industrial processes economically challenging. nih.govmuni.cz

To overcome this, researchers are focused on enzyme engineering. muni.cz The goals are to improve catalytic efficiency, stability, and even alter substrate specificity to create novel fluorinated compounds. tandfonline.com Recent in silico mining of genomic databases has led to the discovery of new, uncharacterized fluorinases. nih.govmuni.cz One such discovery was a nonconventional archaeal fluorinase from a Methanosaeta species that exhibits the fastest fluorination rate reported to date. nih.govmuni.cz Engineering this highly active enzyme into a microbial host like E. coli paves the way for the efficient biocatalytic production of fluorinated molecules. muni.cz These engineered enzymes are promising biocatalysts for the sustainable "green" production of valuable organofluorines. nih.gov

Application of Fluorinase and Other Enzymes in Synthesis

Role as a Chiral Building Block in Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules, particularly pharmaceuticals. magtech.com.cn Their pre-defined stereochemistry is incorporated into the final product, simplifying the synthetic route and avoiding the need for difficult chiral separations. Polyhydroxylated acids, such as malic acid and tartaric acid, are well-established as versatile C4 chiral building blocks in organic synthesis. magtech.com.cn

This compound, with its C5 backbone, multiple hydroxyl groups, and defined chiral centers, is an intrinsically valuable chiral synthon. Its structure offers multiple functionalization points—the carboxylic acid and the three hydroxyl groups—allowing for a wide range of chemical modifications.

The potential of this scaffold is highlighted by synthetic work on related structures. For example, derivatives of 2,3,4-trihydroxyhexanoic acid have been used for the stereoselective synthesis of chiral lactones, which are important structural motifs in many natural products. plos.org The defined stereochemistry of a building block like (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid makes it a highly attractive starting material for accessing complex, stereochemically rich molecules that would be difficult to produce through other means. nih.govrsc.org

Environmental Biotechnology Relevance (e.g., fate of arsenic-containing derivatives)

The environmental significance of this compound is notably highlighted by its arsenic-containing derivatives, which are implicated in the global biogeochemical cycling of arsenic. While the non-arsenic form of the acid has its own biochemical roles, its organoarsenical analogues are of particular interest in environmental biotechnology due to their formation and degradation within marine and terrestrial ecosystems.

One of the most prominent arsenic-containing derivatives is 5-dimethylarsinoyl-2,3,4-trihydroxypentanoic acid . This compound has been identified as a major water-soluble arsenic species in certain marine organisms. capes.gov.brvdoc.pub For instance, it was found to constitute up to 50% of the water-soluble arsenic in the kidney of the giant clam, Tridacna derasa. capes.gov.brvdoc.pub The presence of this compound in such organisms points to its role as a metabolic intermediate in the complex biotransformation pathways of arsenic.

The formation of 5-dimethylarsinoyl-2,3,4-trihydroxypentanoic acid is believed to be a part of the degradation of more complex organoarsenicals known as arsenosugars. researchgate.net Marine algae are primary producers of arsenosugars, which they synthesize from inorganic arsenic taken up from the surrounding seawater as a detoxification mechanism. wiley.comresearchgate.net These arsenosugars are then transferred through the marine food web.

The proposed biotransformation pathway suggests that arsenosugars, specifically dimethylarsinoyl ribosides, can be metabolized by organisms that consume the algae. researchgate.net This process can involve the enzymatic breakdown of the ribose ring of the arsenosugar, followed by hydrolysis and oxidation, leading to the formation of 5-dimethylarsinoyl-2,3,4-trihydroxypentanoic acid. researchgate.net

The environmental fate of these arsenic-containing derivatives is largely driven by microbial activity. publish.csiro.aunih.gov Upon the death and decomposition of marine organisms, these organoarsenical compounds are released into the environment where they are subject to further microbial degradation. nih.govacs.org Studies on the decomposition of seaweed have shown that arsenosugars are transformed into simpler arsenic compounds, such as dimethylarsinic acid (DMA(V)) and eventually inorganic arsenate (As(V)) and arsenite (As(III)). nih.gov This microbial turnover is a critical component of the arsenic cycle, influencing the speciation and mobility of arsenic in marine and terrestrial systems. nih.govnih.gov

Future Directions in 2,3,4 Trihydroxypentanoic Acid Research

Elucidation of Novel Biological Functions in Diverse Organisms

Initial research has detected 2,3,4-Trihydroxypentanoic acid and its fluorinated analog in a variety of biological contexts, hinting at diverse and potentially significant functions. A primary future goal is to move from detection to a deep understanding of its biological roles.

A fluorinated version of the compound, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), was identified as a novel fluorometabolite produced by the soil bacterium Streptomyces sp. MA37. rsc.orgresearchgate.net This discovery was significant as it pointed to a new branch of the fluorometabolite pathway, distinct from the previously known synthesis of fluoroacetate (B1212596) and 4-fluorothreonine (B18676). rsc.orgresearchgate.net Further investigation into why Streptomyces produces this compound is warranted. Research could explore its potential role in chemical defense, signaling, or as an intermediate in the biosynthesis of other, yet undiscovered, natural products.